N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
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Overview
Description
N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is an organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a piperidine dicarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through a halogenation reaction.
Cyclization to Form Pyrrolidinone: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-1,4-dicarboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of large-scale reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to specific targets, while the pyrrolidinone and piperidine moieties contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-fluorophenyl)piperidine-1,4-dicarboxamide
- N1-(3-chlorophenyl)piperidine-1,4-dicarboxamide
- N1-(3-bromophenyl)piperidine-1,4-dicarboxamide
Uniqueness
N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c18-12-2-1-3-14(8-12)22-10-13(9-15(22)23)20-17(25)21-6-4-11(5-7-21)16(19)24/h1-3,8,11,13H,4-7,9-10H2,(H2,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOYKTFRLIEXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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